Product packaging for 3-Pyridinamine, N-(1-methylethylidene)-(Cat. No.:CAS No. 32405-72-4)

3-Pyridinamine, N-(1-methylethylidene)-

Cat. No.: B3350967
CAS No.: 32405-72-4
M. Wt: 134.18 g/mol
InChI Key: LOPICWNGDXVAAE-UHFFFAOYSA-N
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Description

3-Pyridinamine, N-(1-methylethylidene)- is a useful research compound. Its molecular formula is C8H10N2 and its molecular weight is 134.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridinamine, N-(1-methylethylidene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinamine, N-(1-methylethylidene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2 B3350967 3-Pyridinamine, N-(1-methylethylidene)- CAS No. 32405-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-pyridin-3-ylpropan-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-7(2)10-8-4-3-5-9-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPICWNGDXVAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CN=CC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434425
Record name 3-PYRIDINAMINE, N-(1-METHYLETHYLIDENE)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32405-72-4
Record name 3-PYRIDINAMINE, N-(1-METHYLETHYLIDENE)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Imines Derived from Pyridinamines in Organic and Inorganic Chemistry

Imines, or Schiff bases, derived from pyridinamines are a cornerstone in various chemical disciplines due to the unique combination of the pyridine (B92270) ring's electronic properties and the reactivity of the azomethine (-C=N-) group. rsc.orgnih.gov The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, can act as a ligand for metal ions, while the imine nitrogen introduces an additional coordination site. rsc.org This dual functionality makes these compounds highly versatile.

In organic synthesis, the imine bond is a dynamic covalent bond, meaning it can form and break reversibly under certain conditions. This property is harnessed in the synthesis of more complex nitrogen-containing heterocyclic structures. wikipedia.org Furthermore, the C=N bond can undergo various transformations, such as reduction to form secondary amines or addition reactions with nucleophiles.

In inorganic chemistry, pyridinamine-derived imines are prized as ligands in coordination chemistry. wikipedia.org The arrangement of the pyridine nitrogen and the imine nitrogen allows them to act as bidentate or even multidentate ligands, forming stable complexes with a wide range of transition metals. wikipedia.org These metal complexes are at the forefront of research in catalysis and materials science.

Overview of Key Research Areas Pertaining to Pyridine Based Schiff Bases

Coordination Chemistry and Homogeneous Catalysis

A primary application of pyridine-based imines is in the field of coordination chemistry, where they serve as ligands for transition metal catalysts. wikipedia.org The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the imine or the pyridine (B92270) ring. These "designer ligands" can influence the reactivity and selectivity of the metal center in catalytic processes.

For instance, iron complexes bearing bis(imino)pyridine ligands have been shown to be effective catalysts for a variety of reactions, including the polymerization of ethylene (B1197577) and oxidation reactions. nih.gov Nickel complexes with iminopyridine ligands are also well-investigated systems for ethylene oligomerization and polymerization, producing materials ranging from oils to crystalline plastics. nih.gov The catalytic activity is highly dependent on the structure of the iminopyridine ligand.

Development of Chemosensors

The ability of pyridine-based Schiff bases to bind to specific metal ions is also exploited in the development of chemosensors. nih.govechemi.com Upon complexation with a metal ion, the electronic properties of the Schiff base can change, leading to a detectable signal, such as a change in color (colorimetric sensor) or the emission of light (fluorescent sensor). nih.govechemi.com This makes them valuable for detecting and quantifying metal ions in environmental and biological samples. nih.govechemi.com

Synthesis of Bioactive Molecules

Pyridine and imine functionalities are present in many biologically active compounds and pharmaceuticals. nih.govechemi.commdpi.com Consequently, pyridine-based Schiff bases are often used as precursors or intermediates in the synthesis of molecules with potential therapeutic applications. nih.govechemi.commdpi.com Research has explored their potential as anticancer, antibacterial, antifungal, and antiviral agents. nih.govechemi.commdpi.com The biological activity often stems from their ability to chelate metal ions that are essential for the function of certain enzymes in pathogenic organisms or cancer cells.

Academic Context and Future Perspectives for N 1 Methylethylidene 3 Pyridinamine Research

Electronic Structure and Molecular Orbital Analysis

A full analysis of the electronic properties of N-(1-methylethylidene)-3-pyridinamine would require dedicated computational studies.

DFT calculations are a cornerstone of modern computational chemistry, used to determine the optimized geometry, electronic energy, and distribution of electron density of a molecule in its ground state. Such calculations would typically yield data on bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable form. However, no such data has been published for N-(1-methylethylidene)-3-pyridinamine.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer where a molecule is likely to act as an electron donor or acceptor. The energy gap between the HOMO and LUMO is also a key indicator of chemical reactivity and kinetic stability. Without dedicated computational studies, the HOMO-LUMO gap and the specific orbital distributions for N-(1-methylethylidene)-3-pyridinamine remain unknown.

Conformational Analysis and Tautomerism Studies

The flexibility and potential for isomerism are critical aspects of a molecule's character, both of which are amenable to theoretical investigation.

Molecules can often exist in multiple spatial arrangements, known as conformations, which arise from the rotation around single bonds. A full conformational analysis would map the potential energy surface to identify the most stable conformers and the energy barriers between them. For N-(1-methylethylidene)-3-pyridinamine, the rotation around the bond connecting the imine group to the pyridine ring would be of particular interest. At present, no studies have been published detailing the energetic landscape of its conformational isomers.

N-(1-methylethylidene)-3-pyridinamine has the potential to exist in equilibrium with its enamine tautomer. Tautomers are structural isomers that readily interconvert, and the position of this equilibrium is crucial for understanding the compound's reactivity and spectroscopic properties. Computational models can predict the relative stabilities of the imine and enamine forms and the energy barrier for their interconversion. However, the imine-enamine tautomerism of N-(1-methylethylidene)-3-pyridinamine has not been the subject of theoretical investigation in the available literature.

Reaction Pathway Modeling and Energy Profiles for N-(1-methylethylidene)-3-Pyridinamine Transformations

Computational chemistry can also be used to model the mechanisms of chemical reactions, identifying transition states and calculating activation energies. This provides a detailed understanding of how a molecule might be synthesized or how it might transform under various conditions. To date, no reaction pathway modeling or energy profiles for transformations involving N-(1-methylethylidene)-3-pyridinamine have been published.

Elucidation of Proposed Reaction Mechanisms via Computational Simulations

There is no available research in the public domain that specifically investigates the reaction mechanisms of 3-Pyridinamine, N-(1-methylethylidene)- using computational simulations. While computational chemistry is a powerful tool for elucidating reaction pathways, it appears that this particular compound has not been the subject of such a study.

Transition State Characterization and Activation Barrier Determination

Similarly, no data could be found regarding the characterization of transition states or the determination of activation barriers for reactions involving 3-Pyridinamine, N-(1-methylethylidene)- . Consequently, no data tables containing research findings on these parameters can be provided.

Coordination Chemistry of N 1 Methylethylidene 3 Pyridinamine As a Ligand

Ligand Design Principles and Coordination Modes of Pyridine (B92270) Imines

The design of pyridine imine ligands is a cornerstone of modern coordination chemistry, allowing for the fine-tuning of the electronic and steric properties of metal complexes. The parent pyridine ring is a relatively weak base but is frequently incorporated into more complex chelating ligands to enhance stability and control reactivity. rsc.org The electronic nature of the pyridine ring can be significantly modified by substituents; for instance, electron-donating groups enhance the donor strength of the pyridine nitrogen. rsc.orgrsc.org The imine group (C=N) adds another coordination site, and its properties can also be tuned by the choice of the ketone or aldehyde precursor.

Ligands are classified based on the number of donor atoms that can bind to a central metal ion, a property known as denticity. youtube.comyoutube.com

Monodentate ligands bind to a metal center through a single donor atom. youtube.comyoutube.com Pyridine itself is a classic example of a monodentate ligand, coordinating via its nitrogen lone pair. jscimedcentral.com In certain contexts, such as in the presence of a much stronger chelating agent or under specific steric constraints, a pyridine imine ligand might coordinate in a monodentate fashion through only the pyridine nitrogen, though this is less common. rsc.org

Bidentate ligands possess two donor atoms that can coordinate simultaneously to the same metal ion, forming a ring structure known as a chelate. youtube.com N-(1-methylethylidene)-3-pyridinamine is a quintessential bidentate N,N'-donor ligand. It coordinates to a metal center using the lone pair of electrons on the pyridine nitrogen and the imine nitrogen, forming a stable five-membered chelate ring. researchgate.net This bidentate chelation is the most common coordination mode for this type of ligand.

Polydentate ligands (or multidentate ligands) offer more than two coordination sites. youtube.com A well-known example is the diiminopyridine (DIP or PDI) ligand class, which features two imine groups attached to the 2,6-positions of a central pyridine ring. wikipedia.org These act as tridentate ligands, binding metals through three nitrogen atoms in a pincer-like fashion. wikipedia.org While N-(1-methylethylidene)-3-pyridinamine itself is bidentate, it serves as a building block for more complex polydentate structures.

The specific coordination geometry adopted by the metal complex—such as octahedral, square planar, or tetrahedral—is influenced by the metal ion's nature, its oxidation state, and the steric and electronic properties of the pyridine imine ligand. rsc.org

The formation of a chelate ring by a bidentate or polydentate ligand, such as N-(1-methylethylidene)-3-pyridinamine, significantly enhances the thermodynamic stability of the resulting metal complex compared to complexes formed with analogous monodentate ligands. This phenomenon is known as the chelate effect . The increased stability is primarily due to a favorable entropy change; when a bidentate ligand replaces two monodentate ligands, the total number of free molecules in the system increases, leading to a positive change in entropy.

The stability and structure of the chelate are influenced by several factors:

Ring Size : Five- and six-membered chelate rings are generally the most stable due to minimal ring strain. The coordination of N-(1-methylethylidene)-3-pyridinamine results in a highly stable five-membered ring. nih.gov

Ligand Rigidity : The relatively rigid structure of the pyridine imine backbone helps to pre-organize the donor atoms for coordination, reducing the entropic penalty upon complexation. acs.org

Nature of the Metal Ion : The size and Lewis acidity of the metal ion affect the strength of the metal-ligand bonds and the preferred coordination geometry. nih.gov

This enhanced stability makes pyridine imine complexes robust and suitable for applications in areas like catalysis and materials science. wikipedia.orgnumberanalytics.com

Synthesis and Structural Characterization of Transition Metal Complexes with N-(1-methylethylidene)-3-Pyridinamine

The synthesis of transition metal complexes with pyridine imine ligands is a well-established area of inorganic chemistry, with several reliable methods for their preparation.

The synthesis of metal complexes with N-(1-methylethylidene)-3-pyridinamine can typically be achieved through two main pathways:

Direct Reaction : The most straightforward method involves the direct reaction of the pre-synthesized N-(1-methylethylidene)-3-pyridinamine ligand with a suitable transition metal salt in an appropriate solvent. The ligand is typically dissolved in a solvent like ethanol (B145695) or methanol, and a solution of the metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of Co(II), Cu(II), Ni(II), etc.) is added. The resulting complex often precipitates from the solution upon stirring, sometimes requiring gentle heating or reflux. jscimedcentral.comnih.gov

Example General Reaction: MCl₂ + 2 L → [ML₂]Cl₂ (where L = N-(1-methylethylidene)-3-pyridinamine)

In Situ Synthesis : In some cases, the metal complex is formed via an in situ template reaction. Here, the amine (3-aminopyridine) and the ketone (acetone) are mixed in the presence of the metal ion. The metal ion acts as a template, organizing the precursor molecules into the correct orientation for the condensation reaction to occur, leading directly to the formation of the metal complex. rsc.org This method can sometimes produce complexes that are difficult to obtain through direct reaction.

The choice of solvent, reaction temperature, and stoichiometry are crucial parameters that can influence the yield and purity of the final product. Recrystallization from a suitable solvent is often used to obtain high-purity crystalline material for characterization. jscimedcentral.com

For a hypothetical complex such as [M(N-(1-methylethylidene)-3-pyridinamine)₂]²⁺, X-ray diffraction would reveal:

Coordination Geometry : It would confirm the geometry around the metal center (e.g., distorted octahedral). rsc.org

Bond Lengths : The lengths of the metal-nitrogen bonds (M-Npyridine and M-Nimine) can be measured with high precision. In related ruthenium(II) pyridine imine complexes, Ru-N bond distances are typically in the range of 2.07 to 2.08 Å. researchgate.net For first-row transition metals, these distances would vary depending on the specific metal and its oxidation state.

Bond Angles : The "bite angle" of the chelating ligand (Npyridine-M-Nimine) is a critical parameter. For a five-membered chelate ring, this angle is typically close to 90°, but deviations can occur due to steric and electronic factors. acs.org

Molecular Packing : The analysis also shows how the complex molecules are arranged in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding or π-stacking. nih.gov

The table below presents typical bond parameters observed in related transition metal complexes with pyridine imine ligands, which can serve as a reference for what to expect in complexes of N-(1-methylethylidene)-3-pyridinamine.

ParameterTypical Value RangeSignificanceSource
M-Npyridine Bond Length2.0 - 2.2 ÅIndicates the strength of the coordinate bond between the metal and the pyridine ring. researchgate.net
M-Nimine Bond Length2.0 - 2.2 ÅIndicates the strength of the coordinate bond between the metal and the imine nitrogen. researchgate.net
N-M-N Bite Angle75° - 90°Defines the geometry of the chelate ring and influences complex stability. acs.org
C=N Imine Bond Length1.27 - 1.30 ÅShorter than a C-N single bond, confirming the double bond character of the imine. nih.gov

Other spectroscopic techniques such as IR, UV-Vis, and NMR spectroscopy are also vital. For instance, in IR spectroscopy, a shift in the C=N stretching frequency (typically around 1600-1640 cm⁻¹) upon coordination to a metal is a clear indicator of complex formation. researchgate.netnih.gov

Electronic and Magnetic Properties of N-(1-methylethylidene)-3-Pyridinamine Coordination Complexes (Theoretical and Spectroscopic Perspectives)

The electronic structure of the N-(1-methylethylidene)-3-pyridinamine ligand plays a crucial role in determining the electronic and magnetic properties of its metal complexes. The interplay between the metal d-orbitals and the ligand's molecular orbitals gives rise to a range of interesting photophysical and magnetic behaviors.

The electronic properties are dictated by the π-system of the pyridine ring and the n- and π-orbitals associated with the imine group. The π-donor ability of substituents on the pyridine ring can significantly impact the electronic properties of the ligand and, consequently, the complex. rsc.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the complex's reactivity and spectroscopic behavior. numberanalytics.com

Density Functional Theory (DFT) calculations are a powerful tool for investigating these properties from a theoretical standpoint. researchgate.netnih.gov DFT can be used to:

Predict the ground-state geometry of the complex.

Calculate the energies of the molecular orbitals (HOMO and LUMO), providing insight into electronic transitions observed in UV-Vis spectroscopy.

Analyze the nature of the metal-ligand bonding.

Explain the electrochemical (redox) properties of the complexes. nih.gov

For instance, in luminescent iridium complexes, DFT calculations have shown that the geometry change between the ground state and the excited state is a critical factor influencing emission intensity. nih.gov

The magnetic properties of coordination complexes containing paramagnetic transition metal ions (e.g., Co(II), Ni(II), Mn(II), Fe(III)) are determined by the number of unpaired d-electrons and the interactions between them. Magnetic susceptibility measurements over a range of temperatures are used to study these properties. nih.gov

Key magnetic phenomena in these complexes include:

Magnetic Anisotropy : This property describes the directional dependence of a material's magnetic properties. In coordination complexes, it arises from the spin-orbit coupling and the influence of the ligand field on the metal ion. Depending on the geometry and the ligand, a complex can exhibit easy-axis or easy-plane anisotropy. rsc.org

Magnetic Exchange Interactions : In polynuclear complexes, where multiple metal ions are bridged by ligands, the magnetic moments on adjacent metal centers can interact. This interaction can be ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel). nih.govmdpi.com

Theoretical calculations can complement experimental data to quantify these magnetic interactions, such as determining the zero-field splitting (D) and exchange coupling (J) parameters, which are crucial for understanding and designing molecular magnets. rsc.orgresearchgate.net

Spin States and Electron Configuration in Metal Centers

Iron(II) Complexes: For octahedral iron(II) complexes (a d⁶ ion), the ligand field created by pyridyl-imine ligands is often close to the spin-crossover (SCO) region. This means that a transition between the high-spin (HS) state (S=2, t₂g⁴eg²) and the low-spin (LS) state (S=0, t₂g⁶eg⁰) can be induced by external stimuli like temperature, pressure, or light. rsc.orgruben-group.de

High-Spin (HS) State: In cases where the ligand field is relatively weak, the iron(II) center will adopt a high-spin configuration. This is often observed in complexes where steric hindrance from bulky substituents on the ligand prevents a close approach to the metal, thus reducing the ligand field strength. mdpi.com The magnetic moment for HS Fe(II) complexes is typically around 5.0-5.5 µB. nih.gov

Low-Spin (LS) State: With ligands that can create a sufficiently strong field, iron(II) complexes will be in the low-spin state and are consequently diamagnetic. Tridentate pyridyl-benzimidazole ligands, for instance, have been shown to form exclusively low-spin Fe(II) complexes up to 400 K. rsc.org

Spin-Crossover (SCO): Many iron(II) complexes with pyridyl-Schiff base ligands exhibit temperature-dependent spin crossover. acs.orgrsc.orgruben-group.denih.gov For example, an iron(II) complex with a Schiff base-like ligand bearing a tetrathiafulvalene (B1198394) unit and pyridine as an axial ligand shows a spin transition with a T₁/₂ of 146 K. acs.orgnih.gov The transition temperature and the completeness of the SCO are sensitive to the specific ligand structure, the nature of any co-ligands, and intermolecular interactions within the crystal lattice. rsc.orgruben-group.de

Cobalt(II) Complexes: Cobalt(II) is a d⁷ ion, and its complexes can exist in both high-spin (S=3/2) and low-spin (S=1/2) states. The geometry of the complex plays a crucial role in determining the spin state.

Octahedral Complexes: In a pseudo-octahedral environment, Co(II) complexes with pyridine-based macrocyclic ligands have been shown to be in the high-spin state. rsc.org The magnetic moments for such complexes are typically in the range of 4.3-5.2 µB, which is higher than the spin-only value due to significant orbital contributions. nih.gov

Tetrahedral Complexes: In a distorted tetrahedral environment, such as in [CoI₂(Py)₂], the Co(II) ion is also in a high-spin state. mdpi.com

Square-Planar Complexes: Low-spin Co(II) complexes are less common but can be achieved with specific ligand systems. For instance, a four-coordinate square-planar cobalt imido complex has been described as a low-spin Co(II) ion ferromagnetically coupled to an iminyl radical. rsc.org

Table 1: Spin States and Magnetic Properties of Representative Pyridyl-Imine and Pyridyl-Schiff Base Metal Complexes

Metal ComplexMetal IonSpin StateMagnetic Moment (µB)Comments
[Fe(L¹)(py)₂] (L¹ = TTF-Schiff base)Fe(II)Spin-Crossover (T₁/₂ = 146 K)-Exhibits temperature-dependent spin transition. acs.orgnih.gov
[Fe(L²)₂]²⁺ (L² = tridentate pyridyl-benzimidazole)Fe(II)Low-SpinDiamagneticRemains in the low-spin state up to 400 K. rsc.org
Fe(fpo)₂(H₂O)₂₂ (fpo = 2-(furan-2-yl)-5-pyridin-2-yl-1,3,4-oxadiazole)Fe(II)High-Spin5.1Room temperature magnetic moment indicates a high-spin state with significant orbital contribution. nih.gov
Co(fpo)₂(H₂O)₂₂Co(II)High-Spin4.3Room temperature magnetic moment is consistent with a high-spin Co(II) ion. nih.gov
[Co(L³)(NCS)₂] (L³ = pyridine-based macrocycle)Co(II)High-Spin-Exhibits substantial magnetic anisotropy. rsc.org

Spectroscopic Signatures Correlating with Electronic Structure

The electronic structure of metal complexes with N-(1-methylethylidene)-3-pyridinamine and its analogs can be probed using various spectroscopic techniques, with UV-Vis and Electron Paramagnetic Resonance (EPR) spectroscopy being particularly informative.

UV-Visible Spectroscopy: The UV-Vis spectra of these complexes are characterized by several types of electronic transitions:

Intra-ligand (π → π) Transitions:* These high-energy absorptions, typically occurring in the ultraviolet region (< 350 nm), are associated with electronic transitions within the aromatic system of the pyridyl-imine ligand. acs.org

n → π Transitions:* These transitions involve the non-bonding electrons on the imine nitrogen and are also found in the UV region, often at slightly longer wavelengths than the π → π* bands. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT) Bands: These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based d-orbital. For Ni(II) complexes with dithiocarbamate (B8719985) ligands also containing a pyridyl moiety, LMCT bands are observed in the range of 325-475 nm. researchgate.net

d-d Transitions: These transitions occur between the d-orbitals of the metal center and are typically observed in the visible region. They are formally Laporte-forbidden and thus have much lower molar absorptivities compared to charge transfer bands. The energy and number of these bands are indicative of the coordination geometry and the spin state of the metal ion.

Nickel(II) Complexes: For octahedral Ni(II) (d⁸) complexes, such as [Ni(H₂O)₆]²⁺ and [Ni(NH₃)₆]²⁺, three spin-allowed d-d transitions are expected. docbrown.info The positions of these bands are sensitive to the ligand field strength. docbrown.info For square-planar Ni(II) complexes, which are typically low-spin (diamagnetic), the d-d transitions are often observed at higher energies.

Cobalt(II) Complexes: High-spin octahedral Co(II) complexes typically show a weak absorption in the near-infrared region and a more intense, often structured, band in the visible region.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic metal complexes, such as those of Cu(II) (d⁹) and high-spin Co(II) (d⁷).

Copper(II) Complexes: Cu(II) complexes are EPR active (S=1/2) and typically exhibit anisotropic spectra from which the principal values of the g-tensor (gₓ, gᵧ, g₂) and the copper hyperfine coupling constants (Aₓ, Aᵧ, A₂) can be extracted.

The g-values provide information about the electronic ground state and the covalency of the metal-ligand bonds. For many square-planar or tetragonally distorted octahedral Cu(II) complexes, g₂ > gᵧ > gₓ ≈ gₑ (2.0023). libretexts.org

The magnitude of the parallel component of the hyperfine coupling constant, A₂, is related to the nature of the coordinating atoms and the geometry of the complex. The g₂/A₂ ratio is often used as an empirical index of the distortion from a square-planar geometry. researchgate.net

Superhyperfine coupling to the nitrogen atoms of the pyridyl-imine ligand can often be resolved, providing direct evidence of coordination and information on the delocalization of the unpaired electron onto the ligand.

Table 2: Spectroscopic Data for Representative Pyridyl-Imine and Pyridyl-Schiff Base Metal Complexes

Metal ComplexMetal IonTechniqueλₘₐₓ (nm) (ε, M⁻¹cm⁻¹)g-values (gₓ, gᵧ, g₂)A-values (Aₓ, Aᵧ, A₂) (MHz)
[Ni(L⁴)] (L⁴ = bis(phenolate)isothiosemicarbazide-based ligand)Ni(II)UV-Vis472 (8440), 401 (20610), 371 (20690)--
[Ni(L⁵)₂] (L⁵ = N-(4-methoxybenzyl)(furfuryl)methane dithiocarbamate)Ni(II)UV-Vis270-331 (intraligand), 325-475 (LMCT)--
[Cu(L⁴)]Cu(II)UV-Vis445 (10200), 374 (19525), 362 (20630)--
[Cu(HIda)(bipy)] (HIda = N-(2-hydroxyethyl)-iminodiacetic acid, bipy = 2,2'-bipyridine)Cu(II)EPR-g₁=2.06, g₂=2.08, g₃=2.26 (polycrystalline)A₁=21, A₂=27, A₃=458 (in solution)
[Cu(acac)(bipy)]⁺ (acac = acetylacetonate)Cu(II)EPR-gₓ=2.059, gᵧ=2.063, g₂=2.274Aₓ=43, Aᵧ=31, A₂=527

N 1 Methylethylidene 3 Pyridinamine in Organic Reactions and Catalysis

Role as a Reactant or Intermediate in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for the efficient construction of complex molecules. nih.gov The pyridine (B92270) imine moiety is a key intermediate in several MCRs designed to produce diverse heterocyclic scaffolds.

Design and Scope of MCRs Involving Pyridine Imine Scaffolds

The in-situ formation of a pyridine imine, such as N-(1-methylethylidene)-3-pyridinamine from 3-aminopyridine (B143674) and a ketone, is a common strategy in the design of MCRs. This imine intermediate can then undergo further reactions with other components. For instance, the Kabachnik-Fields reaction, a well-known three-component reaction, involves the formation of an imine from an amine and a carbonyl compound, which then reacts with a dialkyl phosphonate (B1237965) to produce α-aminophosphonates. beilstein-journals.org While specific examples utilizing N-(1-methylethylidene)-3-pyridinamine are not extensively documented, the general mechanism is applicable.

MCRs involving pyridine derivatives often lead to the synthesis of fused heterocyclic systems. For example, multicomponent reactions of 2-aminopyridine, aldehydes, and isonitriles have been developed to synthesize 3-aminoimidazo[1,2-a]pyridines. rsc.org Similarly, MCRs are employed for the synthesis of various pyridine scaffolds, highlighting the versatility of the pyridine core in building molecular complexity. nih.gov The reactivity of the imine bond in the pyridine imine scaffold allows it to participate in cyclization and addition reactions, driving the formation of the final product.

Stereochemical Control and Product Selectivity in MCRs

Achieving stereochemical control in MCRs is a significant challenge and often relies on the use of chiral reactants or catalysts. Chiral ligands are crucial in asymmetric catalysis for inducing enantioselectivity. numberanalytics.com In the context of MCRs involving pyridine imines, if a chiral amine or ketone were used to form the initial imine, it could direct the stereochemical outcome of subsequent transformations.

For instance, chiral semicorrin ligands, which share some structural similarities with bidentate pyridylimines, have been successfully used in copper-catalyzed enantioselective cyclopropanation reactions. uwindsor.ca The chiral environment created by the ligand around the metal center dictates the facial selectivity of the reaction. Similarly, chiral pyridine-containing ligands are employed to achieve stereoselectivity in various metal-catalyzed reactions. researchgate.net Although specific studies on stereochemical control in MCRs involving N-(1-methylethylidene)-3-pyridinamine are lacking, the principles derived from related systems suggest that the introduction of chirality into the pyridine imine backbone would be a viable strategy for achieving product selectivity.

Catalytic Applications of Metal Complexes Incorporating N-(1-methylethylidene)-3-Pyridinamine

The nitrogen atoms of the pyridine ring and the imine group in N-(1-methylethylidene)-3-pyridinamine make it an excellent bidentate ligand for a wide range of transition metals. The resulting metal complexes have shown significant catalytic activity in various organic transformations.

Homogeneous Catalysis: Transfer Hydrogenation, Oxidation, and Other Organic Transformations

Metal complexes of pyridylimine ligands are particularly effective as catalysts in homogeneous transfer hydrogenation reactions. In this process, an organic molecule, typically an alcohol like 2-propanol, serves as the hydrogen source to reduce a substrate, such as a ketone or imine.

Chiral (pyridyl)imine iron(II) complexes have been synthesized and evaluated as catalysts in the asymmetric transfer hydrogenation of ketones, showing moderate catalytic activities. proquest.comresearchgate.net Ruthenium(II) complexes bearing pyridylimine ligands have also demonstrated good catalytic activity in the transfer hydrogenation of aryl ketones. researchgate.net The electronic and steric properties of the pyridylimine ligand can be tuned by modifying the substituents on the pyridine ring or the imine moiety, which in turn influences the catalytic performance of the metal complex. nih.gov

The following table summarizes the catalytic activity of some representative pyridylimine metal complexes in the transfer hydrogenation of acetophenone.

Table 1: Catalytic Activity of Pyridylimine Metal Complexes in Transfer Hydrogenation of Acetophenone

Catalyst Substrate/Catalyst Ratio Base Solvent Time (h) Conversion (%) Ref
[Fe(L4)3]2+[PF6−]2 667 KOH 2-Propanol 0.5 >99 researchgate.net
[RuCl(p-cym)(Amp)]PF6 100 KOH 2-Propanol 3 ~90 researchgate.net
Cp*IrCl((2-pyridyl)CH2NSO2C6H4CH3) 100 KOH 2-Propanol 14 98 nih.gov

Beyond transfer hydrogenation, metal complexes of ligands containing pyridine motifs are active in oxidation catalysis. For example, manganese, iron, and copper complexes with a 2-pyridylmethyl pendant-armed cyclam ligand have been screened for their catalytic oxidation capabilities using hydrogen peroxide as the oxidant. nih.gov The manganese complex, in particular, was identified as a promising mild oxidation catalyst. Furthermore, pyridyl-substituted ferrocenes have been shown to electrocatalytically oxidize ammonia. nih.gov

Exploration of N-(1-methylethylidene)-3-Pyridinamine in Heterogeneous Catalytic Systems

N-(1-methylethylidene)-3-Pyridinamine as a Building Block for Complex Organic Synthesis

Beyond its role in MCRs and as a ligand, the N-(1-methylethylidene)-3-pyridinamine scaffold can serve as a versatile building block for the synthesis of more complex organic molecules, particularly nitrogen-containing heterocycles. The imine functionality is a key reactive site that can be transformed into other functional groups or participate in cyclization reactions.

For instance, enaminones, which are structurally related to N-(1-methylethylidene)-3-pyridinamine, are valuable intermediates in the synthesis of various nitrogenous heterocycles. nih.gov The reaction of 3-aminopyridine with various reagents can lead to the formation of fused heterocyclic systems like imidazo[1,2-a]pyridines. researchgate.net The initial formation of an imine or a related intermediate is often a crucial step in these synthetic sequences. The synthesis of deuterated nitrogen heterocycles, which can have applications in studying metabolic pathways, has been achieved using deuterated enaminone precursors. nih.gov This highlights the potential of imine derivatives of pyridines as key synthons in medicinal and materials chemistry.

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

The imine group (C=N) in N-(1-methylethylidene)-3-pyridinamine is a key functional handle that can participate in a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse nitrogen-containing heterocyclic systems. The inherent reactivity of the imine, coupled with the electronic properties of the pyridine ring, suggests its utility in cycloaddition and condensation reactions.

While direct experimental studies on the cycloaddition reactions of N-(1-methylethylidene)-3-pyridinamine are not extensively documented, the reactivity of analogous pyridyl imines and azomethine ylides provides a strong basis for predicting its behavior. For instance, N-pyridyl imines can act as 1,3-dipoles in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings such as pyrrolidines. nih.govnih.gov The pyridinium (B92312) ylide, which can be generated in situ from the corresponding N-aminopyridinium salt, readily reacts with various dipolarophiles. researchgate.net It is plausible that N-(1-methylethylidene)-3-pyridinamine could be activated to form a similar reactive intermediate, which would then undergo cycloaddition with alkenes or alkynes to yield fused or spiro-heterocyclic systems.

The general scheme for such a reaction would involve the deprotonation of an activated form of the imine to generate an azomethine ylide, which then reacts with a dipolarophile. The regioselectivity and stereoselectivity of such cycloadditions are often influenced by the nature of the substituents on both the ylide and the dipolarophile, as well as the reaction conditions. mdpi.com

Furthermore, the imine functionality can participate in condensation reactions with various nucleophiles to construct larger heterocyclic rings. For example, reaction with dicarbonyl compounds or their equivalents could lead to the formation of pyrimidine (B1678525) or diazepine (B8756704) derivatives. The synthesis of highly substituted pyridines from α,β-unsaturated imines and alkynes via a C-H activation/electrocyclization sequence has been reported, highlighting the versatility of imines in constructing complex aromatic heterocycles. hkbu.edu.hk

Below is a table summarizing representative cycloaddition reactions of pyridyl imines and related compounds, which serve as models for the potential reactivity of N-(1-methylethylidene)-3-pyridinamine.

Reactants Reaction Type Product Catalyst/Conditions Reference
N-(2-pyridylmethyl)imine + N-phenylmaleimide[3+2] Cycloadditionexo-pyrrolidine derivativeCu(CH₃CN)₄PF₆/bisoxazoline nih.gov
Pyridinium ylide + Dimethyl acetylenedicarboxylate[3+2] CycloadditionAzabicycleThermal or Microwave nih.gov
Pyridinium-N-imine + AlkynylphosphonateOxidative [3+2] CycloadditionPyrazolo[1,5-a]pyridine-3-phosphonate- wikipedia.org
Nitropyridine + N-methyl azomethine ylide[3+2] CycloadditionCondensed pyrrolineToluene, reflux nih.gov
N,N′-Cyclic azomethine imine + Endocyclic N-silyl enamine[3+2] CycloadditionTetracyclic pyrazolidinoneBorane catalyst researchgate.net

Utilization in Constructing Chiral Molecular Architectures

The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. Pyridine-containing molecules are widely used as ligands in transition-metal catalysis due to the ability of the pyridine nitrogen to coordinate with metal centers. hkbu.edu.hk N-(1-methylethylidene)-3-pyridinamine possesses two nitrogen atoms—the pyridine ring nitrogen and the imine nitrogen—both of which can potentially act as coordination sites. This bidentate chelation capability is a key feature in the design of effective chiral ligands.

While N-(1-methylethylidene)-3-pyridinamine itself is achiral, it serves as a versatile scaffold for the introduction of chirality. Chiral auxiliaries or substituents can be incorporated into the molecule, for example, by using a chiral ketone to form the imine or by modifying the pyridine ring. The resulting chiral pyridyl imine can then be used as a ligand in a variety of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

The synthesis of chiral pyridine-N,N'-dioxide ligands from L-prolinamides has been reported, which have shown high efficiency in asymmetric Friedel-Crafts alkylation reactions. orgsyn.org This demonstrates a viable strategy for creating effective chiral catalysts from aminopyridine-based precursors. Similarly, planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been successfully employed as enantioselective nucleophilic catalysts. google.com

The general approach to utilizing N-(1-methylethylidene)-3-pyridinamine in asymmetric catalysis would involve its complexation with a metal precursor (e.g., Rh, Ru, Pd, Cu) to form a chiral catalyst in situ or as an isolated complex. The steric and electronic properties of the ligand, which can be tuned by modifying the substituents, would play a crucial role in determining the enantioselectivity of the catalyzed reaction. For instance, the catalytic enantioselective synthesis of 3-piperidines from pyridine and arylboronic acids has been achieved using a rhodium catalyst with a chiral phosphine (B1218219) ligand, showcasing the potential of pyridine derivatives in asymmetric synthesis.

The table below presents examples of chiral pyridine-derived ligands and their applications in asymmetric catalysis, illustrating the potential of architectures similar to N-(1-methylethylidene)-3-pyridinamine.

Chiral Ligand/Catalyst Asymmetric Reaction Product Enantiomeric Excess (ee) Reference
Cu(I)/bisoxazoline complex with N-(2-pyridylmethyl)imine[3+2] CycloadditionChiral pyrrolidinesUp to 97% nih.gov
Cu-chiral diphosphine with alkenyl pyridineAlkylation with Grignard reagentsChiral alkylated pyridinesHigh
Tertiary amine-derived C2-symmetric pyridine-N,N'-dioxide-Ni(II) complexFriedel–Crafts alkylation of indolesChiral indole (B1671886) derivativesUp to 99% orgsyn.org
Rh-catalyzed reductive Heck reaction with chiral ligandAsymmetric carbometalation of pyridineEnantioenriched 3-piperidinesHigh
Planar-chiral DMAP derivativesNucleophilic catalysisVarious (e.g., acylated alcohols)High google.com

Advanced Spectroscopic Investigations and Supramolecular Interactions of N 1 Methylethylidene 3 Pyridinamine

High-Resolution Spectroscopic Probes for Detailed Molecular Structure and Dynamics

The elucidation of the precise molecular architecture and dynamic behavior of N-(1-methylethylidene)-3-pyridinamine necessitates the application of a suite of high-resolution spectroscopic methods. Each technique provides a unique window into the molecule's structural and electronic characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and three-dimensional structure of molecules in solution. For N-(1-methylethylidene)-3-pyridinamine, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the isopropylidene group. The pyridine ring protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling constants influenced by the electronic effects of the imine substituent. Protons closer to the nitrogen atom of the pyridine ring would likely be deshielded and appear at a higher chemical shift. The two methyl groups of the isopropylidene moiety, while chemically equivalent, could potentially exhibit magnetic non-equivalence depending on the rotational barrier around the C-N single bond, which could be investigated using variable temperature NMR studies.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The iminic carbon (C=N) is expected to have a characteristic chemical shift in the range of δ 160-170 ppm. The carbons of the pyridine ring would appear between δ 120-150 ppm, and the methyl carbons of the isopropylidene group would be found in the aliphatic region (δ 20-30 ppm).

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would be instrumental in establishing the connectivity between protons on the pyridine ring. nih.gov HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would allow for the unambiguous assignment of all proton and carbon signals by revealing one-bond and multiple-bond correlations, respectively.

**Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for N-(1-methylethylidene)-3-Pyridinamine*** This table is a predictive representation based on known values for similar structures like 3-aminopyridine (B143674) and other N-substituted pyridinamines.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Pyridine C2-H8.2 - 8.4145 - 148
Pyridine C4-H7.3 - 7.5123 - 126
Pyridine C5-H7.1 - 7.3130 - 133
Pyridine C6-H8.1 - 8.3147 - 150
Imine Carbon-165 - 170
Isopropylidene C-~30
Isopropylidene CH₃2.0 - 2.220 - 25

Vibrational and electronic spectroscopies provide further insights into the bonding and electronic transitions within the molecule.

FTIR and Raman Spectroscopy: The vibrational spectra of N-(1-methylethylidene)-3-pyridinamine would be characterized by several key absorption bands. The C=N stretching vibration of the imine group is expected to appear in the range of 1640-1690 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring would be observed between 1400 and 1600 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic ring are typically found above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will be just below 3000 cm⁻¹. nih.gov The combination of both FTIR and Raman spectroscopy would provide a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other due to symmetry considerations. nih.gov

UV-Vis Spectroscopy: The electronic spectrum, obtained via UV-Vis spectroscopy, would reveal information about the conjugated π-system of the molecule. Transitions such as π → π* and n → π* are expected. The pyridine ring conjugated with the imine group will likely result in absorption bands in the UV region, and any extension of conjugation or the presence of auxochromic groups could shift these absorptions to longer wavelengths (a bathochromic shift).

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would allow for the determination of the exact mass of the molecular ion and its fragments, which in turn would confirm the elemental composition of the molecule with high accuracy.

Future Directions and Emerging Research Avenues for N 1 Methylethylidene 3 Pyridinamine

Development of Novel and Efficient Synthetic Methodologies

The synthesis of N-(1-methylethylidene)-3-pyridinamine, while achievable through conventional means, is a focal point for the development of more efficient and environmentally benign synthetic strategies. Traditional synthesis typically involves the condensation of 3-aminopyridine (B143674) with acetone. The precursor, 3-aminopyridine, can be prepared via methods like the Hofmann rearrangement of nicotinamide. wikipedia.orgorgsyn.orggoogle.com

Emerging research, however, is shifting towards more advanced synthetic protocols that offer higher yields, shorter reaction times, and greater atom economy. One-pot multicomponent reactions are particularly promising, enabling the synthesis of complex polysubstituted pyridines in a single step from simple precursors. nih.govorganic-chemistry.orgcore.ac.uk These methods often proceed under mild conditions and without the need for additional acid catalysts. organic-chemistry.org

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the formation of pyridine (B92270) and imine derivatives. rsc.orgorganic-chemistry.org This technique can dramatically reduce reaction times, from hours to minutes, and often leads to improved yields compared to conventional heating methods. organic-chemistry.orgnih.gov For instance, the microwave-assisted Bohlmann-Rahtz pyridine synthesis allows for a one-step process at elevated temperatures, showcasing the potential for rapid access to substituted pyridines. organic-chemistry.org The application of these modern techniques to the synthesis of N-(1-methylethylidene)-3-pyridinamine could offer significant advantages in terms of efficiency and sustainability.

Table 1: Comparison of Synthetic Methodologies for Pyridine Imine Synthesis

Methodology Description Advantages Disadvantages
Conventional Synthesis Stepwise reaction, often involving the condensation of an amine with a ketone or aldehyde under reflux. wikipedia.orgorgsyn.org Well-established and reliable. Often requires long reaction times, high temperatures, and may produce byproducts.
One-Pot Multicomponent Reactions Combination of three or more reactants in a single vessel to form the final product. nih.govorganic-chemistry.orgcore.ac.uk High atom economy, simplified purification, and reduced waste. Optimization of reaction conditions for multiple components can be complex.
Microwave-Assisted Synthesis Use of microwave irradiation to heat the reaction mixture. rsc.orgorganic-chemistry.orgnih.govmdpi.com Rapid reaction rates, higher yields, and enhanced regioselectivity. Requires specialized microwave reactor equipment.

Advancements in Computational Approaches for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for predicting the properties and reactivity of molecules like N-(1-methylethylidene)-3-pyridinamine, thereby guiding experimental efforts. Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) models are at the forefront of these computational approaches.

DFT calculations are widely used to investigate the electronic structure, geometry, and reactivity of pyridine imines. nih.gov These studies can provide insights into the influence of substituents on the electronic properties of the molecule, which is crucial for designing derivatives with specific characteristics. rsc.orgnih.gov For example, DFT can be employed to understand the mechanism of metal-catalyzed hydrolysis of imines, highlighting the role of the pyridine nitrogen in the process. mdpi.com Furthermore, time-dependent DFT (TD-DFT) can be used to predict the photophysical properties of pyridine imine complexes, which is essential for their application in luminescent materials. rsc.orgresearchgate.netirb.hrresearchgate.net

QSPR models offer a statistical approach to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activity. nih.govresearchgate.net By using molecular descriptors, QSPR can predict properties such as thermodynamic stability and reactivity for new or untested pyridine derivatives. researchgate.netnih.gov The development of robust QSPR models for pyridine imines could accelerate the discovery of new catalysts and materials by allowing for the virtual screening of large libraries of compounds.

Table 2: Applications of Computational Methods in Pyridine Imine Research

Computational Method Application Key Insights
Density Functional Theory (DFT) Elucidation of electronic structure, reaction mechanisms, and geometric parameters. nih.gov Understanding substituent effects, predicting reactivity, and modeling spectroscopic properties. rsc.orgnih.gov
Time-Dependent DFT (TD-DFT) Prediction of excited-state properties and photophysical behavior. rsc.orgresearchgate.net Guiding the design of luminescent materials and understanding absorption and emission spectra. irb.hrresearchgate.net
Quantitative Structure-Property Relationship (QSPR) Prediction of physicochemical properties and biological activity based on molecular structure. nih.govresearchgate.net Accelerating the discovery of new compounds with desired properties through virtual screening. researchgate.netnih.gov

Rational Design of Next-Generation Catalytic Systems

The pyridine imine scaffold is a cornerstone in the design of ligands for transition metal catalysts, particularly in the field of olefin polymerization. acs.org The rational design of next-generation catalytic systems based on N-(1-methylethylidene)-3-pyridinamine involves the strategic manipulation of its steric and electronic properties to control catalytic activity and selectivity.

The substitution pattern on both the pyridine ring and the imine nitrogen plays a critical role in determining the performance of the resulting catalyst. For instance, bulky substituents on the aryl group of N-aryliminopyridines are known to enhance the thermal stability of the corresponding iron and cobalt catalysts and influence the molecular weight of the polymer products. nih.govfrontiersin.org In the case of N-(1-methylethylidene)-3-pyridinamine, the N-alkyl nature of the imine can lead to different electronic and steric environments around the metal center compared to N-aryl derivatives, potentially leading to unique catalytic behavior. nih.govprinceton.edu

Recent research has also explored the concept of hemilabile ligands, where one of the coordinating atoms of a polydentate ligand can reversibly dissociate from the metal center. Pyridylidene amine (PYE) ligands, which are structurally related to pyridine imines, have demonstrated this behavior, allowing for dynamic changes in the coordination sphere of the metal during a catalytic cycle. nih.govunibe.ch Designing catalysts based on N-(1-methylethylidene)-3-pyridinamine that incorporate such hemilabile features could lead to highly active and selective systems for a variety of chemical transformations.

Table 3: Catalytic Applications of Pyridine Imine Ligands

Catalytic Reaction Metal Center Key Features of Pyridine Imine Ligand
Olefin Polymerization Iron, Cobalt, Nickel acs.orgnih.govfrontiersin.org Steric bulk on the imine substituent controls polymer molecular weight and catalyst stability.
Olefin Oligomerization Iron, Cobalt acs.org Electronic properties of the ligand influence the selectivity towards linear α-olefins.
Hydrovinylation Iron frontiersin.org The chelate backbone and substituents affect the selectivity for specific isomers.
Formic Acid Dehydrogenation Palladium nih.govunibe.ch Hemilability and electronic flexibility of the ligand enhance catalytic turnover.

Exploration of Pyridine Imine Motifs in Advanced Materials Science

The unique electronic and coordination properties of pyridine imines make them attractive building blocks for the creation of advanced functional materials. Current research is focused on incorporating these motifs into luminescent materials, dendrimers, and functional polymers.

Pyridine imine ligands have been successfully used to synthesize luminescent complexes with transition metals such as iridium and palladium. rsc.orgresearchgate.net These complexes can exhibit room-temperature phosphorescence, with the emission color being tunable by modifying the substituents on the pyridine imine ligand. rsc.org The development of new luminescent materials based on N-(1-methylethylidene)-3-pyridinamine could lead to applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors.

Dendrimers functionalized with pyridine imine units at their periphery are another exciting area of research. acs.orgnih.govnih.govmdpi.com These highly branched macromolecules can be used to create multimetallic complexes with potential applications in catalysis and drug delivery. nih.govmdpi.com The pyridine imine moieties serve as versatile coordination sites for a variety of metal ions.

Furthermore, the incorporation of pyridine imine units into polymer backbones or as side chains can impart specific functionalities to the resulting materials. polysciences.com These functional polymers could find use in areas such as coatings, adhesives, and as supports for catalysts. The exploration of polymers derived from or containing N-(1-methylethylidene)-3-pyridinamine is a promising avenue for the development of new materials with tailored properties.

Table 4: Pyridine Imine Motifs in Advanced Materials

Material Type Function of Pyridine Imine Motif Potential Applications
Luminescent Complexes Ligand for emissive metal centers (e.g., Ir, Pd). rsc.orgresearchgate.net Organic light-emitting diodes (OLEDs), chemical sensors, bio-imaging.
Dendrimers Peripheral functional group for metal coordination. acs.orgnih.govnih.govmdpi.com Catalysis, drug delivery, nanoscale reactors.
Functional Polymers Monomeric unit or side chain for imparting specific properties. polysciences.com Smart coatings, adhesives, catalyst supports, ion-exchange resins.
Liquid Crystals Core structure in metallomesogens. researchgate.net Display technologies, optical switching devices.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Pyridinamine, N-(1-methylethylidene)-, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via Schiff base formation, where 3-aminopyridine reacts with acetone (or a ketone derivative) under acidic or anhydrous conditions. Catalysts like molecular sieves or dehydrating agents (e.g., TiCl₄) improve imine formation efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Yield optimization requires controlled temperature (25–50°C) and inert atmospheres to prevent hydrolysis .
  • Data Insight : highlights one-pot, multi-step protocols for pyridine derivatives, suggesting analogous strategies for this compound.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • NMR : ¹H NMR will show a singlet for the N-(1-methylethylidene) protons (δ ~1.5–2.0 ppm) and pyridine ring protons (δ ~7.0–8.5 ppm). ¹³C NMR confirms the imine carbon (δ ~150–160 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with the theoretical molecular weight (C₈H₁₁N₂: 135.09 g/mol). Reference spectra from NIST databases (e.g., ) aid validation .

Q. What are the key stability considerations when handling this compound in experimental settings?

  • Methodology : The Schiff base moiety is sensitive to moisture and protic solvents. Storage under argon at −20°C in anhydrous DMSO or DMF is advised. Degradation can be monitored via TLC (Rf shifts) or HPLC (retention time changes). ’s MSDS guidelines emphasize avoiding aqueous conditions .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic effects of the N-(1-methylethylidene) group on the pyridine ring?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G(d,p)) model electron distribution. Charge density maps reveal electron-withdrawing effects of the imine group, altering pyridine’s aromaticity. Software like ORCA 4.1.1 () or Gaussian 16 can simulate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. How does the compound’s reactivity compare in nucleophilic substitution versus electrophilic aromatic substitution reactions?

  • Methodology :

  • Nucleophilic Substitution : The electron-deficient pyridine ring facilitates nucleophilic attack at the 2- or 4-positions. Kinetic studies (e.g., UV-Vis monitoring) under varying pH and nucleophile concentrations quantify reactivity .
  • Electrophilic Substitution : The N-(1-methylethylidene) group deactivates the ring, reducing electrophilic reactivity. Competitive experiments with nitration or halogenation agents (e.g., HNO₃/H₂SO₄) show regioselectivity differences compared to unsubstituted 3-aminopyridine .

Q. What strategies can resolve discrepancies in spectroscopic data when analyzing derivatives of this compound?

  • Methodology :

  • Cross-Validation : Compare experimental IR, NMR, and MS data with computational predictions (e.g., ) and reference databases (NIST, PubChem).
  • Isotopic Labeling : Use ¹⁵N-labeled starting materials to trace imine group behavior in NMR .
  • X-ray Crystallography : Resolve ambiguous structures via single-crystal analysis (e.g., ’s cyclopentane derivatives provide analogous crystallographic workflows) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.